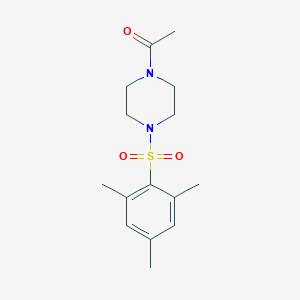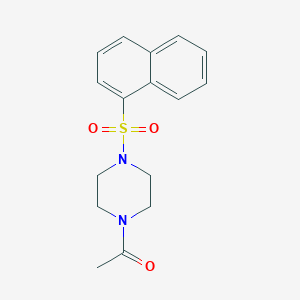![molecular formula C15H23NO2S B273263 1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273263.png)
1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been found to have various scientific research applications due to its unique properties. In
Mécanisme D'action
The mechanism of action of 1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine is not fully understood. However, it has been found to interact with certain receptors in the body such as the sigma-1 receptor. This interaction leads to the modulation of various signaling pathways that are involved in cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine has been found to have various biochemical and physiological effects. It has been shown to have antiviral activity against certain viruses such as the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). It has also been found to have anticancer activity against various cancer cell lines. Additionally, it has been found to have anti-inflammatory activity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine in lab experiments is its unique chemical structure that allows for the synthesis of other piperidine derivatives with potential therapeutic uses. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine. One direction is to further investigate its mechanism of action and how it interacts with various receptors in the body. Another direction is to optimize its therapeutic potential by synthesizing and testing new derivatives with improved activity and selectivity. Additionally, it would be interesting to explore its potential as a drug delivery system for targeted therapies.
Méthodes De Synthèse
The synthesis of 1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine is a multistep process that involves the reaction of 4-ethylbenzenesulfonyl chloride with 3,5-dimethylpiperidine in the presence of a base such as sodium carbonate. The resulting product is then purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine has been found to have various scientific research applications. It has been used as a starting material for the synthesis of other piperidine derivatives that have potential therapeutic uses. For example, it has been used in the synthesis of compounds that have antiviral, anticancer, and anti-inflammatory activities.
Propriétés
Nom du produit |
1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine |
|---|---|
Formule moléculaire |
C15H23NO2S |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
1-(4-ethylphenyl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C15H23NO2S/c1-4-14-5-7-15(8-6-14)19(17,18)16-10-12(2)9-13(3)11-16/h5-8,12-13H,4,9-11H2,1-3H3 |
Clé InChI |
XHAYHOBIQZWEEP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CC(CC(C2)C)C |
SMILES canonique |
CCC1=CC=C(C=C1)S(=O)(=O)N2CC(CC(C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)




![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)





